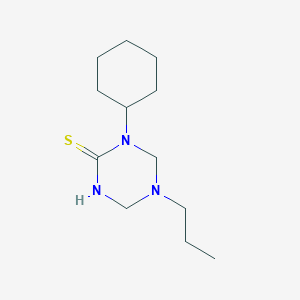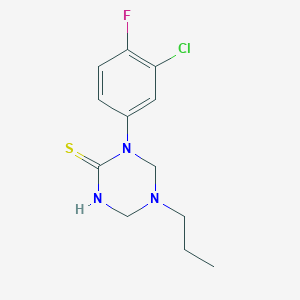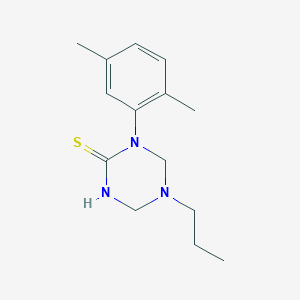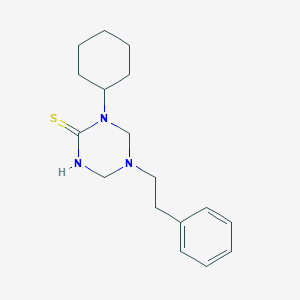![molecular formula C21H20N6OS2 B282696 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves its ability to interact with specific targets in cells. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In bacteria, the compound disrupts cell wall synthesis and inhibits protein synthesis. In inflammation, the compound inhibits the NF-kB pathway, reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. In cancer cells, the compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In bacteria, the compound inhibits bacterial growth and biofilm formation. In inflammation, the compound reduces the production of inflammatory cytokines and improves the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential therapeutic properties, its ability to interact with specific targets in cells, and its diverse applications in various fields. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide include investigating its potential as a therapeutic agent in other diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, the compound's potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential therapeutic properties in various fields, including cancer, infectious diseases, and inflammation. Further research is needed to fully understand its mechanism of action, potential toxicity, and side effects. The compound's diverse applications and potential as a therapeutic agent make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-aminobenzoic acid, followed by the reaction with 2-bromoacetophenone and thiosemicarbazide. The final product is obtained through the reaction of the intermediate product with 2-mercaptobenzothiazole.
Wissenschaftliche Forschungsanwendungen
Research studies have investigated the potential therapeutic properties of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in various fields, including cancer, infectious diseases, and inflammation. One study showed that the compound exhibited anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H20N6OS2 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
4-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H20N6OS2/c1-2-27-18(15-7-9-17(22)10-8-15)25-26-21(27)30-13-14-3-5-16(6-4-14)19(28)24-20-23-11-12-29-20/h3-12H,2,13,22H2,1H3,(H,23,24,28) |
InChI-Schlüssel |
ZODRKRADUIQWQU-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
Kanonische SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)



